AMG-333 AMG-333 AMG-333 is a potent and selective TRPM8 antagonist for the treatment of migraine. AMG-333 was well-tolerated in 28 day rat and dog preclinical safety studies and advanced to Phase 1 human clinical trials.
Brand Name: Vulcanchem
CAS No.: 1416799-28-4
VCID: VC0518416
InChI: InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31)
SMILES: C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Molecular Formula: C20H12F5N3O4
Molecular Weight: 453.3 g/mol

AMG-333

CAS No.: 1416799-28-4

Cat. No.: VC0518416

Molecular Formula: C20H12F5N3O4

Molecular Weight: 453.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AMG-333 - 1416799-28-4

Specification

CAS No. 1416799-28-4
Molecular Formula C20H12F5N3O4
Molecular Weight 453.3 g/mol
IUPAC Name 6-[[(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C20H12F5N3O4/c21-12-2-1-7-26-17(12)16(10-4-6-15(13(22)8-10)32-20(23,24)25)28-18(29)14-5-3-11(9-27-14)19(30)31/h1-9,16H,(H,28,29)(H,30,31)
Standard InChI Key QEBYISWYMFIXOZ-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Canonical SMILES C1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F
Appearance Solid powder

Introduction

PropertyValue
IUPAC Name6-[[(3-fluoropyridin-2-yl)-[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]carbamoyl]pyridine-3-carboxylic acid
Molecular FormulaC20H12F5N3O4
Molecular Weight453.3 g/mol
CAS Number1416799-28-4
Canonical SMILESC1=CC(=C(N=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)NC(=O)C3=NC=C(C=C3)C(=O)O)F

AMG-333 emerges from a class of biarylmethanamide TRPM8 antagonists, representing a refined chemical structure designed to overcome limitations in earlier compounds targeting the TRPM8 ion channel .

Physicochemical Properties and Structure

The physical and chemical properties of AMG-333 are crucial for understanding its pharmacokinetic behavior and structural characteristics. The compound contains multiple aromatic rings including pyridine and substituted phenyl groups, connected through a complex arrangement that confers its specific binding properties to the TRPM8 channel.

Structurally, AMG-333 features:

  • A pyridine-3-carboxylic acid moiety

  • A 3-fluoropyridin-2-yl group

  • A 3-fluoro-4-(trifluoromethoxy)phenyl substituent

  • An amide linkage connecting these components

This arrangement creates a molecule with specific spatial characteristics that enable selective interaction with the TRPM8 binding pocket .

Mechanism of Action and Molecular Targeting

TRPM8 Channel Biology

The TRPM8 ion channel serves as the primary target for AMG-333. This channel is notable for being the main receptor responsible for the sensation of cold and plays a significant role in thermosensation and pain pathways . The channel's structure includes a voltage-sensing-like domain (VSLD) and TRP domain helix (TRPD) that form a binding cavity capable of accommodating various ligands .

AMG-333 Binding and Inhibition

AMG-333 acts as a potent and selective blocker of the TRPM8 ion channel. Structurally-resolved data from related TRPM8 antagonists suggest that the binding pocket for AMG-333 likely resides within the cavity formed by the VSLD and TRPD, allowing the compound to effectively inhibit channel function .

The molecular and cellular effects of this inhibition involve preventing calcium influx through the TRPM8 channel, which subsequently reduces cold sensation signaling. This mechanism is particularly relevant for conditions where TRPM8 activation contributes to pathological states, such as in migraine or cold-induced pain .

Pharmacological Profile

In Vitro Activity

AMG-333 demonstrates remarkable potency against human and rat TRPM8 channels with the following activity profile:

AssayTargetIC50 ValueSource
Human TRPM8TRPM813 nM
Rat TRPM8TRPM820 nM
Other TRP Channels (TRPV1/V3/V4/A1)Various TRP channels>20 μM

These values highlight the compound's exceptional selectivity for TRPM8 over other TRP channels, with at least a 1,500-fold selectivity margin .

In Vivo Efficacy

AMG-333 has demonstrated efficacy in several preclinical models:

  • Inhibition of icilin-induced wet-dog shake in rats, a behavioral model that correlates with TRPM8 antagonism

  • Suppression of cold-induced increases in blood pressure in the rat cold-pressor test, indicating potential utility in cold-related autonomic responses

  • Demonstrated in vivo activity at appropriate doses, supporting its advancement to clinical evaluation

This pharmacological profile established AMG-333 as a promising candidate for clinical development, particularly for conditions where TRPM8 activation contributes to symptomatology.

Clinical Development and Trials

Phase I Single-Ascending Dose Study

A Phase I clinical trial (NCT01953341) was conducted to evaluate the safety, tolerability, and pharmacokinetics of AMG-333 in both healthy subjects and individuals with migraine. This study was designed as follows:

Study AttributeDetails
Study DesignRandomized, double-blind, placebo-controlled, ascending single-dose study
Study PopulationHealthy subjects and subjects with migraines
Cohort Structure8 cohorts total: 7 cohorts of healthy subjects and 1 cohort of migraine subjects
Randomization3:1 ratio (AMG-333:placebo) for healthy subjects; crossover design for migraine subjects
Monitoring Period4 days inpatient followed by 10 days outpatient (14 days total observation)
Data CollectionHeadache diaries for both healthy and migraine subjects
Enrollment74 participants
Study DurationOctober 2013 to September 2014
Primary EndpointSafety and tolerability
Secondary EndpointsPharmacokinetic profile and effect on cold pressor test-induced increase in blood pressure

This trial aimed to determine whether AMG-333 was safe and well-tolerated in both healthy subjects and those with migraines, while also characterizing its pharmacokinetic profile and its effects on the cold pressor test (CPT)-induced increases in blood pressure .

Phase I Multiple-Ascending Dose Study

A subsequent multiple-ascending dose study was designed to evaluate the safety and tolerability of multiple oral doses of AMG-333 for 14 days in both healthy subjects and migraine subjects. This study followed a similar design structure:

Study AttributeDetails
Study DesignRandomized, double-blind, placebo-controlled, ascending multiple-dose study
Study PopulationHealthy subjects and subjects with migraines
Cohort Structure6 cohorts total: 5 cohorts of healthy subjects and 1 cohort of migraine subjects
Randomization3:1 ratio (AMG-333:placebo)
Treatment Duration14 days
Monitoring Period15 days inpatient followed by outpatient monitoring
Data CollectionHeadache diaries for both healthy and migraine subjects
Primary EndpointSafety and tolerability
Secondary EndpointsPharmacokinetic profile and effect on cold pressor test-induced increase in blood pressure

This study aimed to provide more comprehensive information on the safety profile of AMG-333 with repeated dosing and its potential efficacy in managing migraine symptoms .

Comparative Analysis with Other TRPM8 Antagonists

AMG-333 represents one of several TRPM8 antagonists that have been developed and advanced to clinical trials. A comparative analysis provides context for understanding its relative standing within this therapeutic class:

CompoundDeveloperPotency (IC50)SelectivityClinical Stage ReachedKey Features/Limitations
AMG-333Amgen13 nM (human TRPM8)High selectivity over other TRP channelsPhase IWell-tolerated in preclinical studies; reported side effects in clinical trials
PF-05105679PfizerNot specified in resultsNot specified in resultsPhase IDid not progress beyond Phase I trials; reported side effects
RGM8-51Research compound1.06 μM (rat TRPM8)Not specified in resultsPreclinicalDemonstrated antinociceptive properties
Cannabidivarin (GWP-42006)GW PharmaceuticalsNot specified in resultsNot specified in resultsPhase IIAdvanced further in clinical development than other TRPM8 antagonists

This comparison highlights that while AMG-333 demonstrated superior potency compared to some other TRPM8 antagonists like RGM8-51, clinical development challenges appear to be a class effect rather than compound-specific limitations .

Chemical Synthesis and Production

The synthesis of AMG-333 involves a complex multi-step process that requires specialized knowledge in organic chemistry. While detailed synthetic routes are proprietary, general information suggests that the process includes:

  • Formation of the pyridine ring through appropriate starting materials under controlled conditions

  • Introduction of fluorine atoms at specific positions

  • Formation of the trifluoromethoxy group

  • Coupling reactions to assemble the different molecular fragments

Optimization of this synthetic route was necessary to enable large-scale production of the active pharmaceutical ingredient for clinical trials. The process chemistry team at Amgen developed an optimized route from the preliminary synthesis used during discovery to enable multikilogram synthesis .

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